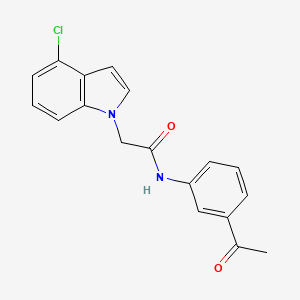![molecular formula C25H23N3O3 B14955624 N-(3,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B14955624.png)
N-(3,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-BENZOYL-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-BENZOYL-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials might include benzoyl chloride, tetrahydroquinoxaline, and 3,4-dimethylaniline. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions could lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline-2,3-dione derivatives, while reduction could produce tetrahydroquinoxaline derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Biologically, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities in biological research.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Quinoxaline derivatives have shown promise in treating diseases like cancer, bacterial infections, and neurological disorders.
Industry
Industrially, this compound might be used in developing new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action for this compound would involve its interaction with specific molecular targets. For instance, it might inhibit enzymes or receptors involved in disease pathways. The exact mechanism would depend on the compound’s structure and the biological system being studied.
相似化合物的比较
Similar Compounds
Quinoxaline: A simpler derivative with known biological activities.
Benzoylquinoxaline: A related compound with a benzoyl group attached to the quinoxaline ring.
Dimethylphenylacetamide: A compound with a similar acetamide structure but different substituents.
Uniqueness
2-(1-BENZOYL-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness might confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C25H23N3O3 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-16-12-13-19(14-17(16)2)26-23(29)15-22-24(30)27-20-10-6-7-11-21(20)28(22)25(31)18-8-4-3-5-9-18/h3-14,22H,15H2,1-2H3,(H,26,29)(H,27,30) |
InChI 键 |
VBAWJMBYXKPFNJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B14955542.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B14955549.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B14955562.png)
![Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B14955578.png)
![(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955579.png)
![7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one](/img/structure/B14955593.png)
![(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955595.png)

![1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955614.png)
![N-benzyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B14955617.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14955627.png)
![7-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B14955629.png)

![Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B14955645.png)
